1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane
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Overview
Description
1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[111]pentane is a complex organic compound characterized by its unique bicyclo[111]pentane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane typically involves the iodination of a precursor compound. The reaction conditions often require the use of iodine and a suitable solvent, such as dichloromethane, under controlled temperature and pressure conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, solvents like acetonitrile, and temperatures around 25-50°C.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, and temperatures around 0-25°C.
Major Products
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The bicyclo[1.1.1]pentane structure provides a rigid framework that can affect the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the bicyclo[1.1.1]pentane framework.
1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane: Similar in structure but with different substituents.
Uniqueness
1-Iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane is unique due to its combination of the bicyclo[1.1.1]pentane framework and the 2-(2-methoxyethoxy)ethyl substituent.
Properties
IUPAC Name |
1-iodo-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17IO2/c1-12-4-5-13-3-2-9-6-10(11,7-9)8-9/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUDFXDQDQJQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC12CC(C1)(C2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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